molecular formula C8H11BrN2 B169402 4-Bromo-6-tert-butylpyrimidine CAS No. 19136-36-8

4-Bromo-6-tert-butylpyrimidine

Cat. No. B169402
CAS RN: 19136-36-8
M. Wt: 215.09 g/mol
InChI Key: IJKBSZKDEPRJOZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-tert-butylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4-position with a bromine atom and at the 6-position with a tert-butyl group .

Scientific Research Applications

Application 1: Sterically Hindered Glycosylation Reactions

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: Sterically hindered pyridine derivatives like 2,4,6-Tri-tert-butylpyridine (TTBPy) and 2,6-di-tert-butylpyridine (DTBP) have been used as efficient catalysts for highly stereoselective glycosylations of various glycals .
  • Methods of Application: The mechanism of action involves an interesting single hydrogen bond mediated protonation of glycals and not via the generally conceived Brønsted acid pathway . The counteranions also play a role in the outcome of the reaction .
  • Results or Outcomes: The use of these hindered pyridine derivatives has led to highly stereoselective glycosylation reactions .

Application 2: Synthesis of Triarylpyrimidine

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: The synthesis of 2,4,6-tris (4- N -isopropylamidinophenyl)pyrimidine from 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .
  • Methods of Application: The key intermediate 2,4,6-tris (4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di (4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
  • Results or Outcomes: The synthesis led to the creation of a new tricationic triarylpyrimidine which is expected to show strong DNA binding affinity .

properties

IUPAC Name

4-bromo-6-tert-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKBSZKDEPRJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355786
Record name 4-bromo-6-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-tert-butylpyrimidine

CAS RN

19136-36-8
Record name 4-bromo-6-tert-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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